molecular formula C12H13N3OS B420502 N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183300-67-6

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B420502
CAS No.: 183300-67-6
M. Wt: 247.32g/mol
InChI Key: YOQKHLYMBSFBRU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylphenyl group and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,4-dimethylaniline with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as ferric chloride to yield the desired thiadiazole compound. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated derivatives or substituted thiadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.

    Interacting with DNA: Leading to the inhibition of cell proliferation in cancer cells.

    Disrupting microbial cell membranes: Resulting in antimicrobial effects.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    N-(2,4-dimethylphenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but lacks the methyl group at the 4-position.

    N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-thiol: Contains a thiol group instead of a carboxamide group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. The presence of the carboxamide group in this compound imparts unique characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-4-5-10(8(2)6-7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQKHLYMBSFBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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